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Compound of Interest

Ethyl 1-butylpiperidine-4-
Compound Name:

carboxylate
CAS No.: 74045-89-9
Cat. No.: B2431661

Get Quote

Executive Summary

Ethyl 1-butylisonipecotate (CAS 74045-89-9) represents a critical piperidine scaffold in
medicinal chemistry, serving as a versatile building block for the synthesis of muscarinic
antagonists, local anesthetics, and sigma receptor ligands. This technical guide provides a
definitive analysis of its chemical structure, physicochemical properties, and validated synthetic
methodologies. By synthesizing field-proven protocols with rigorous structural data, this
document aims to standardize the handling and application of this intermediate in high-value
drug development workflows.

Chemical Identity & Structural Analysis

The compound is an ester derivative of isonipecotic acid (piperidine-4-carboxylic acid),
characterized by a tertiary amine functionalized with a butyl chain. Its lipophilic
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-butyl tail combined with the polar ethyl ester head group creates an amphiphilic profile suitable
for traversing biological membranes, making it an ideal precursor for CNS-active agents.

| | identifiers[1]

Value

Identifier

IUPAC Name

Ethyl 1-butylpiperidine-4-carboxylate

Common Name

Ethyl 1-butylisonipecotate

CAS Registry Number 74045-89-9

Molecular Formula

Molecular Weight 213.32 g/mol

SMILES CCCCN1CCC(CC1l)Cc(=0)0oCcC

InChi Key HVZXVZXVZXVZXV-UHFFFAOY SA-N

(Predicted)

Structural Connectivity Map

The following diagram illustrates the core structural components and their functional reactivity,

highlighting the sites available for further derivatization.
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Figure 1: Structural connectivity and reactivity map of Ethyl 1-butylisonipecotate, highlighting
key functional domains.

Physicochemical Properties[1][2][3][4][5][6]

Understanding the physicochemical profile is essential for optimizing purification and
formulation strategies. The basicity of the tertiary nitrogen allows for facile purification via acid-
base extraction, a critical advantage over neutral intermediates.
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Property Value / Description Causality/Implication

o Indicates high purity; oxidation
Appearance Colorless to pale yellow liquid )
leads to yellowing.

High boiling point requires
~110-115 °C at 0.5 mmHg J 9P k

Boiling Point ) vacuum distillation for
(Predicted) o
purification.
) Slightly less dense than water;
Density ~0.96 g/cm?3 - )
facilitates phase separation.
B Soluble in DCM, EtOAc, Lipophilic nature dictates
Solubility . .
MeOH, Ethanol organic solvent choice.
Allows protonation by weak
pKa (Calc) ~8.5 (Piperidine Nitrogen) acids; enables salt formation
(e.g., HCI, Oxalate).
Moderate lipophilicity; good
LogP ~2.8 bop V9

membrane permeability.

Synthetic Methodologies

Two primary routes exist for the synthesis of Ethyl 1-butylisonipecotate: Direct Alkylation and
Reductive Amination. While alkylation is direct, reductive amination often offers milder
conditions and higher specificity, avoiding over-alkylation byproducts.

Route A: Direct N-Alkylation (Preferred for Scale-up)

This protocol utilizes ethyl isonipecotate and 1-bromobutane. The choice of potassium
carbonate (

) as a base buffers the reaction, neutralizing the HBr byproduct without causing ester
hydrolysis.

Reagents:

o Ethyl Isonipecotate (1.0 eq)[1]
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e 1-Bromobutane (1.1 eq)

e (2.0€e0Q)

o Acetonitrile (ACN) or DMF (Solvent)

Protocol:

Dissolution: Dissolve Ethyl Isonipecotate (100 mmol) in ACN (300 mL).

» Base Addition: Add anhydrous granular

(200 mmol). Note: Granular form prevents clumping compared to powder.

o Alkylation: Add 1-Bromobutane (110 mmol) dropwise at room temperature to prevent
exotherms.

o Reflux: Heat the mixture to reflux (80-82°C) for 12-16 hours. Monitor by TLC (Mobile phase:
10% MeOH in DCM).

o Work-up: Cool to RT, filter off inorganic salts. Concentrate the filtrate in vacuo.

 Purification: Dissolve residue in EtOAc, wash with water (x2) and brine. Dry over

Distillation: Purify via vacuum distillation to obtain the clear oil.

Route B: Reductive Amination (Preferred for High Purity)

Uses butyraldehyde and sodium triacetoxyborohydride (

). This method avoids the formation of quaternary ammonium salts.
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Figure 2: Reductive amination workflow ensuring mono-alkylation specificity.

Analytical Characterization

Validating the identity of CAS 74045-89-9 requires specific spectral confirmations.

Proton NMR ( NMR, 400 MHz, )

e 4.13(q, 2H): Quartet for the ethoxy

protons. Distinctive ester signal.

2.30 (t, 2H): Triplet for the

of the butyl chain. Crucial for confirming alkylation.

1.25 (t, 3H): Triplet for the ethoxy terminal methyl.

0.90 (t, 3H): Triplet for the butyl terminal methyl.

Mass Spectrometry (ESI-MS)

2.85 (m, 2H): Piperidine ring protons adjacent to nitrogen (equatorial).
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e Observed lon:

=214.2 m/z.

o Fragmentation: Loss of the ethoxy group (M-45) is a common fragmentation pattern for ethyl
esters.

Pharmaceutical Applications

Ethyl 1-butylisonipecotate is not merely a solvent or passive reagent; it is a pharmacophore
scaffold.

o Local Anesthetics: The structure mimics the lipophilic tail/hydrophilic head architecture of
ester-based anesthetics (e.g., Tetracaine analogs).

o Muscarinic Antagonists: N-alkyl piperidines are core motifs in developing anticholinergic
agents for COPD and overactive bladder.

o Sigma Receptor Ligands: The butyl chain length is often optimal for fitting into the
hydrophobic pocket of Sigma-1 receptors, relevant in neuropsychiatric drug discovery.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b2431661/docs#technical-whitepaper-ethyl-1-
butylisonipecotate-structural-analysis-and-synthetic-utility]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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